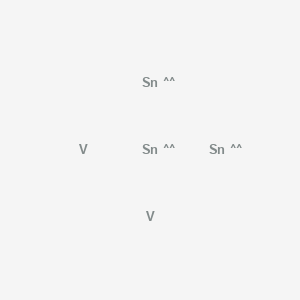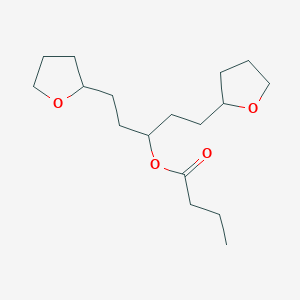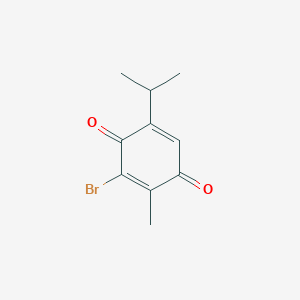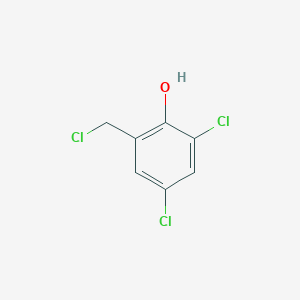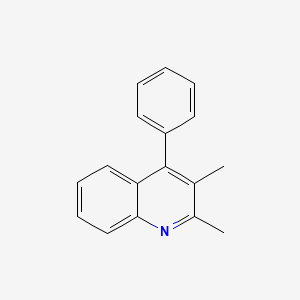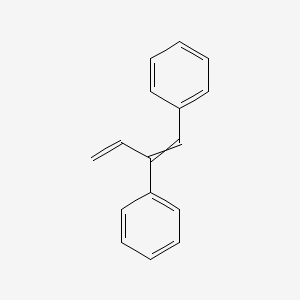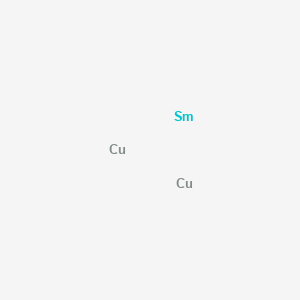
Copper;samarium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Copper and samarium are elements that can form various compounds with unique properties. Copper is a transition metal known for its excellent electrical and thermal conductivity, while samarium is a rare earth element with significant magnetic properties. When combined, these elements can create compounds with interesting and useful characteristics, particularly in the fields of materials science and electronics.
Preparation Methods
Synthetic Routes and Reaction Conditions: Copper and samarium compounds can be synthesized through various methods. One common approach is the solution combustion technique, where copper and samarium precursors are mixed and ignited to form the desired compound . Another method involves the electrospinning and reduction-diffusion processes, which allow for precise control over the composition and dimensions of the resulting fibers .
Industrial Production Methods: In industrial settings, copper and samarium compounds are often produced through high-temperature sintering and arc-melting techniques. These methods ensure the formation of homogeneous and high-purity materials, which are essential for their application in advanced technologies .
Chemical Reactions Analysis
Types of Reactions: Copper and samarium compounds undergo various chemical reactions, including oxidation, reduction, and substitution. For example, samarium(II) iodide is a well-known reducing agent that can facilitate the reduction of organic compounds . Copper, on the other hand, can participate in oxidation reactions, forming oxides such as copper(I) oxide and copper(II) oxide .
Common Reagents and Conditions: Common reagents used in reactions involving copper and samarium compounds include diiodomethane and diiodoethane for the preparation of samarium(II) iodide . Oxidation reactions involving copper typically require oxygen or other oxidizing agents .
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, the reduction of organic halides with samarium(II) iodide typically yields hydrocarbons, while the oxidation of copper results in the formation of copper oxides .
Scientific Research Applications
Copper and samarium compounds have a wide range of scientific research applications. In materials science, they are used to create advanced magnetic materials with high coercivity and stability . In electronics, these compounds are employed in the development of optoelectronic devices, sensors, and high-frequency electromagnetic applications . Additionally, copper and samarium compounds are being explored for their potential use in medical imaging and targeted drug delivery systems .
Mechanism of Action
The mechanism of action of copper and samarium compounds varies depending on their specific application. In optoelectronic applications, the doping of samarium into copper-based ferrites improves the electrical conductivity and dielectric properties of the material .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to copper and samarium include other rare earth-transition metal combinations such as neodymium-iron-boron and samarium-cobalt . These compounds also exhibit unique magnetic and electronic properties, making them valuable in various technological applications.
Uniqueness: What sets copper and samarium compounds apart is their ability to combine the excellent electrical conductivity of copper with the magnetic properties of samarium. This combination results in materials that are not only highly conductive but also possess enhanced magnetic characteristics, making them suitable for a wide range of advanced applications .
Conclusion
Copper and samarium compounds represent a fascinating area of study with significant potential in various scientific and industrial fields. Their unique combination of properties makes them valuable for applications ranging from advanced magnetic materials to optoelectronic devices and medical technologies. As research continues, the full potential of these compounds will likely be further realized, leading to new and innovative applications.
Properties
CAS No. |
12645-14-6 |
|---|---|
Molecular Formula |
Cu2Sm |
Molecular Weight |
277.5 g/mol |
IUPAC Name |
copper;samarium |
InChI |
InChI=1S/2Cu.Sm |
InChI Key |
BSTLPRXDQPBOTL-UHFFFAOYSA-N |
Canonical SMILES |
[Cu].[Cu].[Sm] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![10,13-Dimethyl-1,2,3,4,7,8,9,10,11,12,13,14,15,16-tetradecahydrospiro[cyclopenta[a]phenanthrene-17,2'-[1,3]dithiolan]-3-yl acetate](/img/structure/B14725955.png)
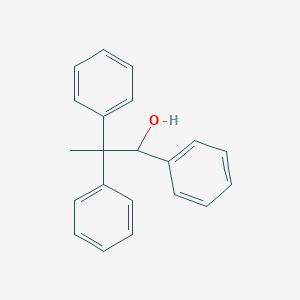
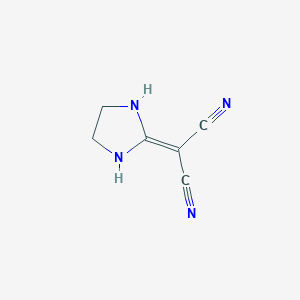

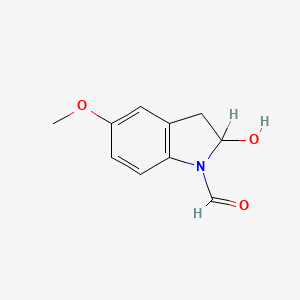
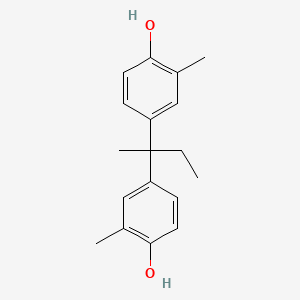
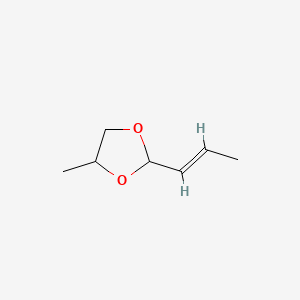
![1-Chloro-4-[(2-chloroethenyl)oxy]benzene](/img/structure/B14725998.png)
